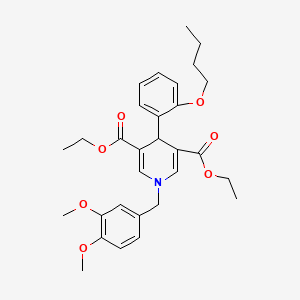

![molecular formula C12H8Cl2N2O2S B5543806 2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)

2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

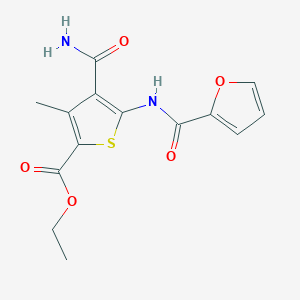

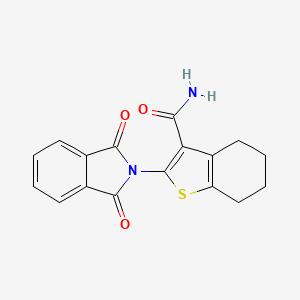

The compound “2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide” is a benzamide derivative, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of dichlorobenzoyl chloride and arylamine compounds . For example, 3,5-dichlorobenzoyl chloride can be synthesized from anthranilic acid through chlorine substitution, diazotization reduction, and chlorination .Molecular Structure Analysis

While specific structural data for “2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide” is not available, dichlorobenzamide derivatives have been characterized by nuclear magnetic resonance and infrared spectroscopy, and their structures have been established by X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically include chlorine substitution, diazotization reduction, and chlorination .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Antitumoral Activity

The dichlorobenzamide derivatives, including compounds similar to 2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide, have been studied for their potential antitumoral activities. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The specific structure of the benzene nucleus and the presence of the dichlorobenzoyl group may contribute to these properties .

Neurological Studies: Anticonvulsive Properties

Some analogs of dichlorobenzamide derivatives exhibit anticonvulsive activities. This suggests that 2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide could be a candidate for the development of new anticonvulsant drugs. Further research into its interaction with neurological pathways could provide insights into its efficacy and mechanism of action .

Material Science: Organic Semiconductor Synthesis

The thiophene moiety in 2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide makes it a potential precursor for the synthesis of organic semiconductors. These materials are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), which are used in flexible displays and solar cells .

Chemical Synthesis: Arylamines Derivatives

The compound can be used to synthesize a wide range of arylamine derivatives. Arylamines are versatile organic materials with applications in medicine, industry, and biology. The reactivity of the dichlorobenzoyl chloride moiety with arylamines can lead to the creation of new compounds with diverse properties .

Analytical Chemistry: Spectroscopy and Crystallography

The dichlorobenzamide derivatives are characterized by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and their structures can be confirmed by X-ray crystallography. This makes them useful for educational and research purposes in analytical chemistry, helping to understand molecular structures and bonding .

Environmental Science: Pollutant Degradation Studies

Compounds with chlorinated aromatic structures, such as 2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide, can be studied for their degradation under various environmental conditions. This research can provide valuable information on the persistence and breakdown of similar pollutants in the environment .

Biological Chemistry: Protein Interaction Studies

The benzamide moiety of the compound can be utilized to study interactions with proteins, particularly enzymes. By attaching to specific sites on the protein, it can serve as a tool to understand the protein’s function and to design inhibitors that can regulate its activity .

Agricultural Chemistry: Pesticide Development

The structural features of dichlorobenzamide derivatives suggest potential use in developing new pesticides. Their interaction with biological systems could be harnessed to control pests effectively, contributing to agricultural productivity and food security .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(3,5-dichlorobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2S/c13-7-3-6(4-8(14)5-7)11(18)16-12-9(10(15)17)1-2-19-12/h1-5H,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIMISOTRKUTNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)

![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)

![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543798.png)

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)

![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)